Ilwensisaponin A
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Overview
Description
Mimengoside A is a triterpenoid saponin isolated from the leaves of Buddleja madagascariensis . It is one of the bioactive constituents of the Buddleja species, which are known for their pharmacological properties . Mimengoside A has been studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Mimengoside A is typically isolated from the Buddlejae Flos (flower and bud of Buddleja officinalis) using chromatographic techniques . The isolation process involves the use of silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) . The structures of the isolated compounds are elucidated by chemical and spectral analysis, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) .
Chemical Reactions Analysis
Mimengoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mimengoside A can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mimengoside A has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of similar triterpenoid saponins . In biology, Mimengoside A has shown potential as an antimicrobial agent against various pathogens . In medicine, it has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases and oxidative stress-related conditions . Additionally, Mimengoside A has industrial applications in the development of natural product-based pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of Mimengoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the formation of sorbitol, which is associated with diabetic complications . Mimengoside A also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Furthermore, it has anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Mimengoside A is similar to other triterpenoid saponins isolated from Buddleja species, such as Mimengoside B and Songaroside A . it is unique in its specific structure and biological activities . For instance, Mimengoside A has a distinct glycosidic linkage pattern compared to Mimengoside B . Additionally, while both Mimengoside A and Songaroside A exhibit antioxidant and anti-inflammatory properties, Mimengoside A has been found to have a higher potency in certain assays .
Similar Compounds
- Mimengoside B
- Songaroside A
- Acteoside
- Linarin
- Apigenin-7-O-α-L-rhamnopyranosyl (1-6)-β-D-glucopyranoside
These compounds share structural similarities with Mimengoside A and are also isolated from Buddleja species .
Properties
CAS No. |
141896-30-2 |
---|---|
Molecular Formula |
C54H88O21 |
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53+,54-/m0/s1 |
InChI Key |
FFKHYLGULXFXII-IVWPYUJTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=C[C@@]89[C@]7(CC[C@@]1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Origin of Product |
United States |
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